molecular formula C12H16O4 B13871685 3-(Cyclopropanecarbonyl)-1-methyl-4-oxocyclohexane-1-carboxylic acid

3-(Cyclopropanecarbonyl)-1-methyl-4-oxocyclohexane-1-carboxylic acid

Katalognummer: B13871685
Molekulargewicht: 224.25 g/mol
InChI-Schlüssel: ARNWFUKBKHUNOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Cyclopropanecarbonyl)-1-methyl-4-oxocyclohexane-1-carboxylic acid is a complex organic compound characterized by the presence of a cyclopropane ring, a carbonyl group, and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropanecarbonyl)-1-methyl-4-oxocyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Cyclopropanecarbonyl)-1-methyl-4-oxocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include various substituted cyclohexane derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-(Cyclopropanecarbonyl)-1-methyl-4-oxocyclohexane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Cyclopropanecarbonyl)-1-methyl-4-oxocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-(Cyclopropanecarbonyl)-1-methyl-4-oxocyclohexane-1-carboxylic acid include other cyclopropane-containing carboxylic acids and ketones, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical reactivity and potential biological activity. The presence of both a cyclopropane ring and a carboxylic acid group makes it a versatile compound for various synthetic and research applications .

Eigenschaften

Molekularformel

C12H16O4

Molekulargewicht

224.25 g/mol

IUPAC-Name

3-(cyclopropanecarbonyl)-1-methyl-4-oxocyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H16O4/c1-12(11(15)16)5-4-9(13)8(6-12)10(14)7-2-3-7/h7-8H,2-6H2,1H3,(H,15,16)

InChI-Schlüssel

ARNWFUKBKHUNOD-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCC(=O)C(C1)C(=O)C2CC2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.